4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The pyrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or other electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-methyl-1H-pyrazole-4-carbaldehyde and 4-aminobutan-2-ol. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol, a pyrazole derivative, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its interaction with biological targets, which can lead to significant pharmacological effects. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Synthesis
The molecular formula of this compound is C9H17N3O, with a molecular weight of 183.26 g/mol. The synthesis typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 4-aminobutan-2-ol under specific conditions, often utilizing solvents such as ethanol or dimethyl sulfoxide .
Property | Value |
---|---|
Molecular Formula | C9H17N3O |
Molecular Weight | 183.26 g/mol |
CAS Number | 1339179-24-6 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole ring facilitates the formation of hydrogen bonds and other interactions that modulate the activity of these biological targets .
Antimicrobial Activity
Recent studies have demonstrated the compound's potential antimicrobial properties. For instance, it has shown effectiveness against various Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating significant activity .
Table 2: Antimicrobial Activity Data
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Anticancer Potential
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Research indicates that it exhibits cytotoxic effects against several cancer cell lines, including MCF7 and NCI-H460, with IC50 values ranging from 3.79 µM to 12.50 µM . The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.
Table 3: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
NCI-H460 | 12.50 |
Study on Antibacterial Activity
A recent study evaluated the antibacterial activity of various pyrazole derivatives, including our compound of interest. The results indicated that compounds similar in structure exhibited a broad spectrum of activity against both S. aureus and E. coli, suggesting that modifications in the pyrazole structure could enhance efficacy .
Study on Anticancer Effects
Another significant study focused on the cytotoxic effects of pyrazole derivatives on cancer cell lines. The findings highlighted that certain derivatives, including those related to this compound, displayed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Properties
IUPAC Name |
4-[(1-methylpyrazol-4-yl)methylamino]butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8(13)3-4-10-5-9-6-11-12(2)7-9/h6-8,10,13H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZSHCJGZXDYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCC1=CN(N=C1)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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